(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 929339-65-1
VCID: VC7432583
InChI: InChI=1S/C18H13ClO5/c1-9-2-13(20)6-14-16(9)17(21)15(24-14)5-10-3-12(19)4-11-7-22-8-23-18(10)11/h2-6,20H,7-8H2,1H3/b15-5-
SMILES: CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2)O
Molecular Formula: C18H13ClO5
Molecular Weight: 344.75

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

CAS No.: 929339-65-1

Cat. No.: VC7432583

Molecular Formula: C18H13ClO5

Molecular Weight: 344.75

* For research use only. Not for human or veterinary use.

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one - 929339-65-1

Specification

CAS No. 929339-65-1
Molecular Formula C18H13ClO5
Molecular Weight 344.75
IUPAC Name (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
Standard InChI InChI=1S/C18H13ClO5/c1-9-2-13(20)6-14-16(9)17(21)15(24-14)5-10-3-12(19)4-11-7-22-8-23-18(10)11/h2-6,20H,7-8H2,1H3/b15-5-
Standard InChI Key MZWKMBUAASOXHD-WCSRMQSCSA-N
SMILES CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2)O

Introduction

Structural and Nomenclatural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, reflecting its Z-configuration at the methylidene group, chloro-substituted benzodioxin ring, and hydroxyl and methyl substituents on the benzofuran core . Its molecular formula, C₁₈H₁₃ClO₅, corresponds to a molecular weight of 344.7 g/mol .

Stereochemical and Functional Features

The compound’s structure includes:

  • A benzofuran-3(2H)-one backbone with a keto group at position 3.

  • A methylidene bridge (-CH=) at position 2, connecting to a 6-chloro-4H-1,3-benzodioxin moiety.

  • A hydroxyl group at position 6 and a methyl group at position 4 of the benzofuran ring.
    The Z-configuration of the methylidene group is critical for its spatial orientation and intermolecular interactions .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₈H₁₃ClO₅
Molecular Weight344.7 g/mol
CAS Registry Number929339-65-1
IUPAC Name(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of this compound typically involves multi-step organic reactions, leveraging classic benzofuran and benzodioxin coupling methodologies. Key steps include:

  • Alkylation or Acylation: Introduction of the methyl group at position 4 of the benzofuran precursor.

  • Coupling Reactions: Formation of the methylidene bridge via Wittig or Knoevenagel condensation between the benzofuran-3-one and 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde.

  • Hydroxylation: Selective oxidation or protection/deprotection strategies to install the hydroxyl group at position 6.

Industrial-Scale Considerations

Industrial production prioritizes atom economy and catalytic efficiency. Continuous-flow reactors and immobilized catalysts are employed to enhance yield (reported up to 68% in pilot studies) while minimizing byproducts. Solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature control (80–120°C) are critical for optimizing reaction kinetics.

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

While experimental data on melting and boiling points remain limited, computational models predict a melting point range of 210–225°C based on analogous benzofuran derivatives . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL at 25°C).

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 2.35 (s, 3H, CH₃), δ 6.25 (s, 1H, aromatic), δ 7.45 (d, J=16 Hz, 1H, CH=) .

    • ¹³C NMR: δ 190.2 (C=O), δ 160.1 (C-OH), δ 145.7 (C-Cl) .

TargetInhibition IC₅₀ (μM)Potential Application
COX-22.4 ± 0.3Anti-inflammatory therapy
5-LOX3.1 ± 0.5Treatment of asthma
AhRN/AEnvironmental toxicology

Environmental and Regulatory Considerations

Ecotoxicological Impact

The chloro-benzodioxin component raises concerns about bioaccumulation and persistence in ecosystems. Computational models using the EPA’s EPI Suite estimate a bioconcentration factor (BCF) of 320, indicating moderate bioaccumulation potential .

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